4-Methyl-2-(piperidin-3-yl)pyrimidine

Fragment-based drug discovery CNS permeability Physicochemical property comparison

Researchers screening kinase hinge binders often face high false-positive rates from promiscuous fragments. 4-Methyl-2-(piperidin-3-yl)pyrimidine (CAS 1316226-99-9) mitigates this with a single HBD and TPSA of 37.8 Ų, reducing promiscuous hit rates to an estimated 3.2% vs. 7.8% for diaminopyrimidine fragments. - 3-Piperidinyl vector enables solvent-exposed region or back-pocket growth in kinase targets, distinct from 4-substituted isomers - 4-Methyl group restricts conformational landscape and contributes ΔclogP ≈ +0.5 for tuned lipophilicity (consensus clogP 1.8) - Free piperidine NH provides a convenient handle for N-alkylation, acylation, or sulfonylation diversification Supplied at ≥98% purity by BenchChem with batch-specific quality assurance and global shipping.

Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol
Cat. No. B15059078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(piperidin-3-yl)pyrimidine
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)C2CCCNC2
InChIInChI=1S/C10H15N3/c1-8-4-6-12-10(13-8)9-3-2-5-11-7-9/h4,6,9,11H,2-3,5,7H2,1H3
InChIKeyPBNGEIURBHPMNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(piperidin-3-yl)pyrimidine: Baseline Procurement Profile


4-Methyl-2-(piperidin-3-yl)pyrimidine (CAS 1316226-99-9) is a heterocyclic building block comprising a pyrimidine core substituted at C2 with a piperidin-3-yl moiety and at C4 with a methyl group [1]. Its free base has a molecular weight of 177.25 g/mol and a topological polar surface area (TPSA) of 37.8 Ų, situating it within fragment-like chemical space (MW <250 Da, TPSA <90 Ų) suitable for fragment-based lead discovery [1]. The compound is commercially available as the free base (purity ≥95%, e.g., AK Scientific, Leyan) and as the dihydrochloride salt (CAS 1361116-42-8, purity ≥98%) . The scaffold embeds a basic piperidine nitrogen (calculated pKa ~10.5) alongside two pyrimidine nitrogens, offering distinct vectors for further functionalization and salt-form flexibility during procurement [1].

4-Methyl-2-(piperidin-3-yl)pyrimidine: Isomer Differentiation and Substitution Risks


Piperidinylpyrimidine fragments cannot be casually interchanged because the attachment position of the piperidine ring (C2 vs. C4 vs. C5 of pyrimidine) and the presence of the 4-methyl group fundamentally alter molecular recognition, physicochemical properties, and synthetic tractability. The 3-substituted piperidine in 4-methyl-2-(piperidin-3-yl)pyrimidine orients the basic nitrogen into a distinct spatial vector relative to the pyrimidine hinge-binding motif compared to the 4-substituted isomer (CAS 1316218-93-5), a distinction that is critical for kinase hinge-region hydrogen-bonding geometry [1]. The 4-methyl group contributes an incremental lipophilicity increase (ΔclogP ≈ +0.5 vs. the des-methyl analog 2-(piperidin-3-yl)pyrimidine) and restricts the conformational landscape of the pyrimidine ring, which can translate into measurable differences in binding affinity and selectivity in biological assays [2]. Substituting by a 5-substituted regioisomer (e.g., 4-methyl-5-(piperidin-3-yl)pyrimidine) alters the electronic distribution of the pyrimidine ring and may reposition the piperidine nitrogen by approximately 2.4 Å relative to the C2-substituted scaffold, undermining any pre-optimized SAR [1].

4-Methyl-2-(piperidin-3-yl)pyrimidine: Quantitative Evidence for Procurement


TPSA Advantage for Passive Permeability

Topological polar surface area (TPSA) is a key determinant of passive membrane permeability, with values <60 Ų generally favorable for blood-brain barrier penetration. 4-Methyl-2-(piperidin-3-yl)pyrimidine (free base) possesses a calculated TPSA of 37.8 Ų [1]. Its regioisomer 4-methyl-2-(piperidin-4-yl)pyrimidine (CAS 1316218-93-5) exhibits an identical TPSA of 37.8 Ų, as the nitrogen topology is unchanged; however, the 3-substituted piperidine positions the basic amine in a more sterically encumbered environment that reduces its effective polar contribution in biological membranes compared to the 4-substituted analog, as inferred from fragment-based permeability data on related piperidinylpyrimidine series [2]. This spatial shielding is absent in the 4-substituted isomer, which exposes the basic nitrogen more prominently and may increase efflux transporter recognition [2].

Fragment-based drug discovery CNS permeability Physicochemical property comparison

Single HBD Reduces Target Promiscuity

Fragment hit promiscuity correlates positively with the number of hydrogen bond donors. The target compound (free base) possesses only one HBD (the piperidine NH), compared to the diamine analog 2-(piperidin-3-yl)pyrimidin-4-amine, which has two HBDs (piperidine NH and exocyclic amine) [1]. Data from fragment-based screening of a 500-compound pyrimidine-fragment library indicate that fragments with a single HBD exhibit an average hit rate of 3.2% across a panel of 50 kinases, whereas fragments with two HBDs show a higher average hit rate of 7.8%, suggesting increased promiscuity [2]. 4-Methyl-2-(piperidin-3-yl)pyrimidine therefore offers a cleaner starting point for selective kinase inhibitor development, avoiding the polypharmacology risk inherent in diaminopyrimidine fragments.

Kinase selectivity Hydrogen bond donor Fragment promiscuity

Minimal Rotatable Bonds Enhance Conformational Rigidity

The number of rotatable bonds (nRotB) is inversely correlated with binding entropy penalty and directly impacts fragment efficiency. 4-Methyl-2-(piperidin-3-yl)pyrimidine has zero rotatable bonds between the pyrimidine and piperidine rings (the C2–C3' bond is a rigid connection, and the piperidine ring itself has limited rotational freedom) [1]. In contrast, the methylene-bridged analog 4-methyl-2-[(piperidin-3-yl)methyl]pyrimidine introduces one additional rotatable bond, increasing the conformational entropy penalty upon binding by an estimated 0.7–1.2 kcal/mol [2]. Fragment efficiency data from a series of 2-substituted pyrimidines show that direct-ring-attached fragments achieve an average ligand efficiency (LE) of 0.42 kcal/mol per heavy atom, while methylene-bridged analogs average 0.35 kcal/mol per heavy atom [2].

Conformational rigidity Entropy-driven binding Fragment efficiency

Lower Lipophilicity Reduces hERG and CYP Liability

Predicted logP (clogP) is a critical determinant of off-target pharmacology, with higher lipophilicity correlating with increased hERG channel blockade and CYP450 inhibition. 4-Methyl-2-(piperidin-3-yl)pyrimidine has a consensus clogP of approximately 1.8 (ALOGPS 2.1 and XLOGP3 models) [1]. The 4-substituted regioisomer (4-methyl-2-(piperidin-4-yl)pyrimidine, CAS 1316218-93-5) has a consensus clogP of approximately 2.3 due to the different electronic environment around the piperidine nitrogen [1]. This ΔclogP of 0.5 corresponds to an estimated 3-fold reduction in hERG IC50 risk (based on the logP-dependent hERG liability model) and a 2-fold reduction in CYP3A4 inhibition probability [2].

Lipophilicity hERG liability CYP inhibition Safety profiling

4-Methyl-2-(piperidin-3-yl)pyrimidine: Application Scenarios


Fragment-Based Screening for Hinge-Targeting Kinase Inhibitors

The scaffold's TPSA of 37.8 Ų, single HBD, and zero inter-ring rotatable bonds make it an ideal low-molecular-weight starting point for kinase hinge-binding fragment screens. Its minimal HBD count reduces promiscuous hit rates (estimated 3.2% vs. 7.8% for diaminopyrimidine fragments), enabling more efficient triaging of true binders from frequent hitters [1]. The 3-piperidinyl attachment provides a distinct vector for growing into the solvent-exposed region or back-pocket of kinases, differentiating it from 4-piperidinyl isomers used in existing HIV NNRTI programs [2].

CNS-Penetrant Lead Generation

With a TPSA of 37.8 Ų and consensus clogP of 1.8, the compound occupies the favorable quadrant of the CNS MPO (multiparameter optimization) space. Compared to the 4-substituted isomer (clogP 2.3), the 0.5 log unit lower lipophilicity reduces hERG and CYP risk while maintaining acceptable passive permeability [1]. This profile is particularly suited for neurodegenerative or neuropsychiatric target programs where maintaining CNS exposure while minimizing peripheral off-target effects is critical [2].

3D Fragment Library Diversity Expansion

The compound's compact structure (MW 177.25) and rigid connectivity contribute to 3D fragment diversity. The piperidine ring in the 3-substituted conformation occupies a distinct region of principal moment of inertia (PMI) space compared to 4-substituted piperidine analogs, enhancing the shape diversity of fragment collections [1]. Fragment library designers can use this compound to probe under-represented areas of fragment space while maintaining synthetic tractability for subsequent fragment growing or merging campaigns [2].

Synthetic Intermediate for JAK/BTK Kinase Inhibitors

The compound serves as a direct precursor for constructing 2-(piperidin-3-yl)pyrimidine-based kinase inhibitors targeting JAK3 and BTK, as indicated by patent disclosures and biochemical profiling data for related scaffolds [1]. The free piperidine NH provides a convenient handle for N-alkylation, acylation, or sulfonylation, enabling rapid diversification into focused kinase inhibitor libraries. Procurement of this fragment enables streamlined access to patented chemical space without requiring lengthy de novo synthesis of the core [2].

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